2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Description
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The derivatives of pyridine and isoquinoline have been explored as initial materials for synthesis in the context of alkaloid research. For instance, studies on derivatives of pyridine-3,4-dicarboxylic acid and 1,3-dioxodecahydroisoquinoline-4-carbonitrile have been reported, demonstrating the chemical versatility and potential for further derivatization of similar complex molecules (Johnson, Lovett, & Stevens, 1970).
- Another study focused on the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, illustrating the reactivity of similar compounds towards various reagents, and highlighting their potential utility in creating diverse chemical structures (Elkholy & Morsy, 2006).
Alkaloid Synthesis
- Research on the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile provides insights into the synthetic pathways that could be applicable for the synthesis of complex molecules like the one . The study details the preparation of various alkaloids, demonstrating the relevance of such compounds in alkaloid synthesis (Blank & Opatz, 2011).
Heterocyclic Compound Synthesis
- The synthesis of heterocyclic compounds, including tetrahydroquinoline derivatives, through multi-component reactions, showcases the potential application of complex molecules in the development of new heterocyclic systems. Such reactions are crucial in medicinal chemistry for the development of new therapeutic agents (Paronikyan et al., 2019).
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-21-11-16-8-9-27(14-19(16)12-22(21)30-2)23(28)15-31-24-18(13-25)10-17-6-4-3-5-7-20(17)26-24/h10-12H,3-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESFADCJPVVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C=C4CCCCCC4=N3)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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